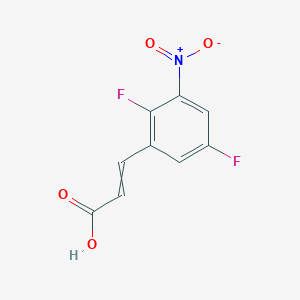

2,5-Difluoro-3-nitrocinnamic acid

描述

Contextualization of Fluorinated and Nitrated Cinnamic Acid Derivatives in Organic Synthesis

Cinnamic acid and its derivatives are a well-established class of compounds with a broad range of applications, from pharmaceuticals to materials science. nih.gov The introduction of fluorine atoms and nitro groups into the cinnamic acid scaffold can dramatically alter the molecule's physical, chemical, and biological properties.

Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of fluorine can influence the acidity of nearby functional groups and alter the electronic nature of the aromatic ring.

The nitro group, a strong electron-withdrawing group, significantly impacts the electronic properties of the cinnamic acid system. This functional group is a key component in various synthetic transformations and is known to be a precursor for other functional groups, such as amines, which are prevalent in biologically active molecules. Nitrated cinnamic acid derivatives, like 3-nitrocinnamic acid, are used as starting materials in the synthesis of various organic compounds, including dyes and pharmaceuticals. guidechem.com

The combination of both fluoro and nitro substituents on the cinnamic acid framework, as seen in 2,5-Difluoro-3-nitrocinnamic acid, creates a unique chemical entity with a distinct reactivity and potential for novel applications.

Significance of the this compound Scaffold in Advanced Chemical Systems

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable building block in several areas of advanced chemical synthesis. The difluoro-nitrophenyl group is a key feature that can be exploited for the construction of complex molecular architectures.

Synthesis: The synthesis of this compound would likely involve a Knoevenagel condensation. wikipedia.org This reaction would entail the condensation of 2,5-difluoro-3-nitrobenzaldehyde (B1407231) with malonic acid in the presence of a suitable base. wikipedia.orgorganic-chemistry.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and piperidine, is a common method for synthesizing cinnamic acid derivatives. wikipedia.orgtue.nl

Table 1: Potential Synthesis of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Potential Catalyst |

| 2,5-Difluoro-3-nitrobenzaldehyde | Malonic Acid | Knoevenagel Condensation | Piperidine/Pyridine |

Potential Applications: Based on the known activities of related compounds, this compound could be investigated for various applications. For instance, fluorinated and nitrated compounds have shown potential in medicinal chemistry. The structural analogue, 2,5-Difluoro-4-nitrocinnamic acid, has been investigated for its potential antimicrobial and antitumor activities. evitachem.com The electron-withdrawing nature of the fluoro and nitro groups in this compound could make it a candidate for similar biological evaluations.

The presence of the nitro group also opens up possibilities for further chemical modifications. Reduction of the nitro group to an amine would yield 3-amino-2,5-difluorocinnamic acid, a trifunctional building block that could be used in the synthesis of heterocyclic compounds or as a linker in coordination chemistry and materials science.

Table 2: Physicochemical Properties of a Structurally Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | C₇H₃F₂NO₄ | 203.10 |

| 2,5-Difluoro-3-nitrobenzoic acid | 741721-49-3 | C₇H₃F₂NO₄ | 203.10 |

| 3-Nitrocinnamic acid | 555-68-0 | C₉H₇NO₄ | 193.16 |

This data is for structurally related compounds and is provided for comparative purposes. nih.gov3wpharm.combiosynth.com

Established Synthetic Pathways for Cinnamic Acid Frameworks

The creation of the cinnamic acid scaffold is a cornerstone of organic synthesis, with several classical name reactions providing reliable access to this structural motif. These methods typically involve the condensation of an aromatic aldehyde with a suitable C2-synthon.

Knoevenagel Condensation and Perkin Reaction: Foundational Approaches for Substituted Cinnamic Acids

The Knoevenagel condensation stands as a prominent method for the synthesis of cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent and a catalytic amount of piperidine, is particularly effective for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid. The reaction proceeds through a carbanion intermediate generated from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation (when malonic acid is used) yield the α,β-unsaturated cinnamic acid.

Another venerable method is the Perkin reaction , which employs the condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of the sodium or potassium salt of the corresponding carboxylic acid as a base. asianpubs.orgnih.gov This reaction proceeds via the formation of an enolate from the anhydride, which then undergoes an aldol-type condensation with the aldehyde. Subsequent dehydration and hydrolysis of the mixed anhydride intermediate afford the cinnamic acid. rsc.org

| Reaction Name | Key Reactants | Catalyst/Base | General Product |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Piperidine, Pyridine | Substituted Cinnamic Acid |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali metal salt of the acid | Substituted Cinnamic Acid |

Modifications and Adaptations for Introduction of Fluorine and Nitro Groups

The synthesis of this compound via these established pathways necessitates the use of the corresponding substituted benzaldehyde, namely 2,5-difluoro-3-nitrobenzaldehyde . The synthetic challenge, therefore, lies in the preparation of this key intermediate. A plausible route to this aldehyde involves the nitration of the commercially available 2,5-difluorobenzaldehyde. The directing effects of the fluorine atoms and the aldehyde group would need to be carefully considered to achieve the desired 3-nitro substitution pattern.

Once 2,5-difluoro-3-nitrobenzaldehyde is obtained, it can be subjected to the conditions of the Knoevenagel condensation or the Perkin reaction to yield the target cinnamic acid.

Hypothetical Knoevenagel Condensation for this compound:

Reactants: 2,5-Difluoro-3-nitrobenzaldehyde and malonic acid.

Catalyst/Solvent: Piperidine in pyridine.

Steps:

Condensation of the aldehyde with malonic acid to form a benzylidenemalonic acid intermediate.

In-situ decarboxylation upon heating to yield this compound.

Hypothetical Perkin Reaction for this compound:

Reactants: 2,5-Difluoro-3-nitrobenzaldehyde and acetic anhydride.

Base: Potassium acetate.

Steps:

Condensation of the aldehyde with acetic anhydride.

Hydrolysis of the resulting mixed anhydride to afford this compound.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers a range of powerful tools for the functionalization of aromatic rings and the construction of complex molecules with high efficiency and selectivity. These advanced strategies can provide alternative and potentially more versatile routes to this compound and its derivatives.

Transition-Metal Catalysis in Cinnamic Acid Functionalization

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds. The Heck reaction and the Suzuki-Miyaura coupling are particularly relevant for the synthesis of cinnamic acid derivatives. matthey.comwikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alkene. matthey.com To synthesize a cinnamic acid derivative, an appropriately substituted aryl halide (e.g., 1-bromo-2,5-difluoro-3-nitrobenzene) could be coupled with acrylic acid or its esters. asianpubs.org

The Suzuki-Miyaura coupling utilizes a palladium catalyst to cross-couple an organoboron compound (such as a boronic acid or ester) with an aryl halide. wikipedia.orglibretexts.org A potential strategy would involve the synthesis of a (2,5-difluoro-3-nitrophenyl)boronic acid and its subsequent coupling with a suitable three-carbon building block containing a carboxylic acid functionality.

| Catalytic Reaction | Key Reactants | Catalyst | Bond Formed |

| Heck Reaction | Aryl halide, Alkene (e.g., acrylic acid) | Palladium complex | C-C (Aryl-Vinyl) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Vinyl halide | Palladium complex | C-C (Aryl-Vinyl) |

Organocatalytic Approaches to Cinnamic Acid Derivatives

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. In the context of cinnamic acid synthesis, various organocatalysts have been developed to promote the Knoevenagel condensation. These catalysts, often based on amines or amino acids, can offer improved yields, milder reaction conditions, and enhanced selectivity. researchgate.nettue.nl For instance, proline and its derivatives have been shown to be effective catalysts for the Knoevenagel condensation of substituted benzaldehydes with malonic acid. researchgate.net The use of such organocatalysts could provide a greener and more efficient route to this compound.

Stoichiometric Reagents for Targeted Chemical Transformations

While catalytic methods are often preferred, the use of stoichiometric reagents can be highly effective for specific chemical transformations. For instance, the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids has been achieved using boron tribromide as a reagent. nih.govresearchgate.net This method avoids the need for pre-formed anhydrides or active methylene compounds. The reaction is believed to proceed through the formation of a triacyl borate intermediate, which then reacts with the aldehyde. The application of such a method to 2,5-difluoro-3-nitrobenzaldehyde could offer a direct route to the target molecule.

Structure

3D Structure

属性

CAS 编号 |

1807416-01-8 |

|---|---|

分子式 |

C9H5F2NO4 |

分子量 |

229.14 g/mol |

IUPAC 名称 |

3-(2,5-difluoro-3-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(11)7(4-6)12(15)16/h1-4H,(H,13,14) |

InChI 键 |

NBHCNAIQUDKOKT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)F)[N+](=O)[O-])F |

规范 SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)F)[N+](=O)[O-])F |

产品来源 |

United States |

Reactivity and Mechanistic Studies of 2,5 Difluoro 3 Nitrocinnamic Acid Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Difluoronitrophenyl Moiety

The aromatic ring of 2,5-Difluoro-3-nitrocinnamic acid is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr):

The nitro group (-NO₂) is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. wikipedia.orgyoutube.com Conversely, the fluorine atoms are deactivating yet ortho-, para-directing. The acrylic acid side chain is also a deactivating, meta-directing group. The combined influence of these groups makes the aromatic ring significantly electron-deficient and thus less susceptible to electrophilic attack. wikipedia.orgyoutube.com When such reactions do occur, the incoming electrophile is directed to the positions least deactivated, which are typically meta to the nitro and acrylic acid groups and ortho/para to the fluorine atoms. However, the strong deactivating nature of the substituents often requires harsh reaction conditions. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orglumenlearning.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro group and two fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. ichrom.comnih.gov The nitro group, in particular, activates the positions ortho and para to it for nucleophilic attack. In this compound, the fluorine atom at the C-2 position is ortho to the nitro group, and the fluorine at the C-5 position is para to the nitro group, making both susceptible to displacement by nucleophiles. ichrom.comnih.govbeilstein-journals.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the fluoride (B91410) ion. ichrom.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions. nih.govbeilstein-journals.org

Reactions Involving the Cinnamic Acid Side Chain

The cinnamic acid side chain, characterized by its α,β-unsaturated carboxylic acid functionality, is a versatile platform for a range of chemical transformations.

Decarboxylative Transformations of Cinnamic Acids

Decarboxylation of cinnamic acids, the removal of the carboxyl group as carbon dioxide, can be achieved through various methods, leading to the formation of substituted styrenes. rsc.org This transformation is often facilitated by heat or the presence of a catalyst. sioc-journal.cnacs.org Recent advancements have focused on decarboxylative functionalization, where the removal of the carboxyl group is coupled with the formation of a new bond at the vinylic position. rsc.org These reactions can be metal-catalyzed or occur under metal-free conditions, often involving radical intermediates. sioc-journal.cn For instance, decarboxylative nitration of cinnamic acids can be achieved using reagents like iron(III) nitrate. chemrevlett.com The mechanism often involves the formation of a radical intermediate after the initial addition of a nitro radical, followed by decarboxylation. chemrevlett.com Similarly, chemoenzymatic methods using enzymes like chloroperoxidase can facilitate bromodecarboxylation to yield vinyl bromides. nih.gov

[2+2] Photodimerization and Solid-State Photoreactivity of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are well-known for their ability to undergo [2+2] photodimerization reactions in the solid state upon exposure to UV light. rsc.orgrsc.orgresearchgate.netesrf.fr This reaction joins two cinnamic acid molecules at their carbon-carbon double bonds to form a cyclobutane (B1203170) ring, yielding truxillic or truxinic acid derivatives. esrf.frnih.gov The regioselectivity and stereoselectivity of the reaction are dictated by the packing of the molecules in the crystal lattice, a concept known as topochemical control. rsc.orgesrf.fr For the reaction to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). rsc.org The reaction can proceed through a diradical intermediate. rsc.org The kinetics of this transformation can be described by models such as the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model, which involves the formation and growth of product nuclei within the crystal. esrf.fr While traditionally studied with UV light, this dimerization has also been observed to be induced by X-rays. esrf.fr The photodimerization can be highly selective, with some systems showing remarkable homoselectivity even in multicomponent mixtures. rsc.org

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Quinolinone Analogues)

The cinnamic acid scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, notably quinolinone analogues. mdpi.comresearchgate.net These reactions often involve the intramolecular cyclization of a suitably substituted cinnamic acid derivative. For example, the reaction of a substituted cinnamic acid with a primary amine or hydrazine (B178648) can lead to the formation of a quinolinone ring system. mdpi.com The synthesis of quinoline (B57606) derivatives can also be achieved through reactions like the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, or the Pfitzinger condensation. researchgate.netnih.gov These methods provide access to a wide range of substituted quinolines and quinolinones, which are important structural motifs in medicinal chemistry. mdpi.comnih.gov

Formation of Esters, Amides, and Other Covalent Derivatives

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides, through standard organic transformations. beilstein-journals.orgnih.govmdpi.comnih.gov

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkylating agents. beilstein-journals.org The Mitsunobu reaction provides another route to esters under mild conditions. beilstein-journals.org

Amide Formation: Amides are typically prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. beilstein-journals.orgnih.gov Various coupling reagents can also be employed to facilitate the direct amidation of the carboxylic acid with an amine. beilstein-journals.orgnih.gov Palladium-catalyzed N-acylation using tertiary amines has also been reported for the synthesis of cinnamic acid amides. beilstein-journals.org

The synthesis of these derivatives allows for the modification of the compound's physical and biological properties.

Detailed Reaction Mechanism Elucidation

Understanding the detailed mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. lumenlearning.com The rate-determining step is the initial attack of the electrophile on the aromatic ring. masterorganicchemistry.com For nucleophilic aromatic substitution, the mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. ichrom.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.

Decarboxylation: The mechanism of decarboxylation can vary depending on the reaction conditions. In some cases, it can proceed through a concerted pericyclic reaction, while in others, it may involve the formation of a carbanion or a radical intermediate. acs.orgresearchgate.netacs.org For example, a proposed mechanism for the decarboxylative methylation of cinnamic acids involves the formation of a methyl radical which then undergoes radical addition and subsequent decarboxylation. sioc-journal.cn

[2+2] Photodimerization: The mechanism of [2+2] photodimerization is a multistep process that can proceed through a triplet excited state of the molecule. researchgate.netmdpi.com The reaction is initiated by photoexcitation, followed by intersystem crossing to the triplet state. The triplet-excited molecule then reacts with a ground-state molecule to form a cyclobutane ring. researchgate.net

Cyclization to Quinolones: The cyclization to form quinolinones can occur through various mechanisms depending on the specific reaction. For instance, in some syntheses, an intermolecular electrophilic aromatic substitution is a key step. bsu.edu

Further mechanistic studies, including kinetic analysis and computational modeling, can provide deeper insights into the transition states and intermediates involved in these reactions. researchgate.netnih.govresearchgate.net

Investigation of Reaction Intermediates

The transformation of this compound in various chemical reactions would likely proceed through several key intermediates, the nature of which would be dictated by the reaction conditions. The presence of two fluorine atoms and a nitro group, all of which are electron-withdrawing, renders the aromatic ring electron-deficient. This electronic characteristic has a profound effect on the stability of any charged intermediates formed during a reaction.

In reactions involving the carboxyl group or the acrylic side chain, the substituents on the phenyl ring play a crucial role. For instance, in an electrophilic addition to the double bond, the initial formation of a carbocation intermediate would be destabilized by the electron-withdrawing nature of the fluoro and nitro groups. Conversely, in nucleophilic reactions, these groups would stabilize anionic intermediates.

In the context of thermal decomposition, a comparative study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) suggests that the presence of fluorine atoms can influence the initial bond-breaking steps. nih.gov Although a different compound, this study highlights that fluorinated aromatic compounds can exhibit complex decomposition pathways, including the generation of fluorine-containing radicals and potential ring-opening processes. nih.gov For this compound, it is plausible that under pyrolytic conditions, decarboxylation could be a primary step, followed by reactions of the resulting styrenic intermediate.

Kinetic Studies and Hammett Plot Analysis in Related Systems

Kinetic studies provide quantitative data on reaction rates and are instrumental in elucidating reaction mechanisms. The Hammett equation is a powerful tool in physical organic chemistry used to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. viu.cawikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type. viu.ca

For reactions that are sensitive to the electronic effects of substituents, a Hammett plot analysis of a series of substituted cinnamic acids would yield a reaction constant (ρ). For instance, the hydrolysis of substituted cinnamic acid esters in an ethanol/water mixture has a ρ value of +1.267. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents. This is because these substituents help to stabilize the negative charge that develops in the transition state of the reaction. viu.ca

Given the strongly electron-withdrawing nature of the substituents in this compound, it is expected to exhibit enhanced reactivity in reactions that are favored by a decrease in electron density at the reaction center. For example, its acidity would be significantly higher than that of unsubstituted cinnamic acid. Similarly, reactions such as the addition of nucleophiles to the double bond would be facilitated.

The following table provides the Hammett substituent constants (σ) for relevant substituents, which are used to quantify their electronic effects.

| Substituent | σ_meta | σ_para |

| -F | +0.34 | +0.06 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from established physical organic chemistry resources.

The application of the Hammett equation to polysubstituted systems like this compound requires the assumption of the additivity of substituent effects, which is generally a reasonable approximation. The ortho-position of the fluorine atom relative to the cinnamic acid side chain can also introduce steric effects, which are not accounted for in the standard Hammett equation. libretexts.org

Spectroscopic and Structural Characterization of 2,5 Difluoro 3 Nitrocinnamic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Modern spectroscopic methods offer unparalleled insights into the connectivity of atoms, their spatial arrangement, and the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in a molecular structure. For cinnamic acid derivatives, NMR data also provides crucial information regarding the conformational preferences of the molecule. scielo.org.mxnih.gov

In the case of substituted cinnamic acids, the chemical shifts (δ) and coupling constants (J) of the vinyl protons are particularly informative. researchgate.netacs.org For trans-cinnamic acids, the coupling constant between the two vinylic protons is typically in the range of 12-18 Hz, which is a clear indicator of their trans relationship. acs.org The substitution pattern on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons.

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for key functional groups in substituted cinnamic acids, based on data from related compounds. rsc.orgrsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (OH) | > 12 | - |

| Vinylic Protons | 6.0 - 8.0 | 118 - 145 |

| Aromatic Protons | 6.5 - 8.5 | 115 - 150 |

| Carbonyl Carbon | - | 167 - 172 |

| Note: These are general ranges and the exact values for 2,5-Difluoro-3-nitrocinnamic acid may vary. |

Conformational analysis of flexible molecules like cinnamic acid derivatives can also be performed using NMR techniques, often in combination with quantum mechanical calculations. nih.gov The relative populations of different conformers, such as s-cis and s-trans isomers, can be determined by analyzing NMR parameters in various solvents and at different temperatures. scielo.org.mxresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net The spectra provide a unique "fingerprint" for a given compound. docbrown.info

For cinnamic acid and its derivatives, the most prominent bands in the IR and Raman spectra correspond to the vibrations of the carboxylic acid group, the carbon-carbon double bond, and the substituted phenyl ring. nih.govnih.gov

Key vibrational frequencies for cinnamic acid derivatives include:

O-H stretching of the carboxylic acid, which appears as a very broad band in the region of 2500-3300 cm⁻¹. docbrown.info

C=O stretching of the carbonyl group, which is typically a strong, sharp band around 1680-1710 cm⁻¹. nih.gov

C=C stretching of the vinyl group, usually observed in the range of 1625-1640 cm⁻¹.

C-H out-of-plane bending of the trans-alkene, which gives a strong band near 980 cm⁻¹.

Vibrations associated with the substituted aromatic ring, including C-H stretching (around 3000-3100 cm⁻¹), C=C stretching (in the 1450-1600 cm⁻¹ region), and various bending modes.

The presence of nitro (NO₂) and fluoro (C-F) groups in this compound will give rise to additional characteristic bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-F stretching vibrations typically occur in the region of 1000-1400 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data for similar compounds. nih.govdocbrown.infonih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carbonyl | C=O stretch | 1680-1710 | Strong |

| Alkene | C=C stretch | 1625-1640 | Medium |

| Alkene | C-H out-of-plane bend (trans) | ~980 | Strong |

| Nitro Group | Asymmetric NO₂ stretch | 1500-1560 | Strong |

| Nitro Group | Symmetric NO₂ stretch | 1335-1385 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong |

| Fluoro Group | C-F stretch | 1000-1400 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Cinnamic acid and its derivatives are characterized by the presence of a conjugated π-electron system, which gives rise to strong absorption bands in the UV region. researchgate.netnih.gov

The electronic spectrum of cinnamic acid typically shows a strong absorption band corresponding to a π → π* transition. researchgate.net The position and intensity of this band are sensitive to the substituents on the phenyl ring. For example, the UV-Vis spectrum of cinnamic acid in methanol (B129727) exhibits a strong absorption maximum around 273 nm. researchgate.net

For this compound, the presence of the nitro group, a strong chromophore, is expected to cause a red shift (bathochromic shift) of the absorption maximum compared to unsubstituted cinnamic acid. The fluorine atoms may have a smaller effect on the absorption wavelength. The electronic absorption spectrum of 4-nitrocinnamic acid shows a broad band at 298 nm, which is attributed to π-π* transitions. researchgate.net It is anticipated that this compound would exhibit a similar absorption profile.

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state plays a crucial role in determining the physical properties of a material.

While a specific crystal structure for this compound is not available in the provided search results, the crystal structures of numerous other cinnamic acid derivatives have been determined. acs.orgnih.gov These studies reveal that in the solid state, cinnamic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net The molecules typically adopt a trans configuration about the C=C double bond.

For example, the crystal structure of 3-fluoro-trans-cinnamic acid has been reported to be triclinic with space group P-1. acs.org The crystal structure of 4-nitrocinnamic acid has also been determined. nih.gov These structures provide valuable insights into the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for cinnamic acid and its derivatives. acs.orgbrandeis.edu Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

For instance, 3-fluoro-trans-cinnamic acid is known to exhibit at least two polymorphic forms, denoted as β₁ and β₂. acs.orgacs.org The β₁ polymorph can be converted to the β₂ form upon heating. acs.orgacs.org This phase transition is irreversible. acs.org Both polymorphs undergo a [2+2] photodimerization reaction upon UV irradiation. acs.org

The study of polymorphism and phase transitions in cinnamic acid derivatives is important for understanding their solid-state reactivity and for controlling the physical properties of materials based on these compounds. acs.org

Surface and Morphological Characterization in Material Contexts

Scanning Electron Microscopy (SEM) for Morphology

No specific data regarding the SEM analysis of this compound is available in the reviewed literature. This type of analysis would typically provide insights into the surface topography, particle shape, and size distribution of the crystalline or amorphous forms of the compound.

Energy Dispersive X-ray Fluorescence (EDX) for Elemental Composition

Information on the elemental composition of this compound as determined by EDX is not present in the surveyed scientific papers. EDX analysis would be utilized to confirm the presence and relative abundance of elements such as carbon, oxygen, nitrogen, and fluorine within a sample of the material.

Computational Chemistry and Theoretical Investigations of 2,5 Difluoro 3 Nitrocinnamic Acid

Quantum-Chemical Calculations and Molecular Orbital Theory

Quantum-chemical calculations are fundamental to elucidating the electronic structure and related properties of 2,5-Difluoro-3-nitrocinnamic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

The electronic structure of this compound would be primarily investigated using Density Functional Theory (DFT) and ab initio methods. DFT is a popular choice due to its balance of computational cost and accuracy. It calculates the electron density of the molecule to determine its energy and other properties. A common approach would involve using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately describe the electronic environment.

Ab initio methods, while more computationally intensive, are based on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a hierarchical approach to refining the electronic structure and energy calculations, offering a high level of theoretical rigor.

A hypothetical data table for optimized geometric parameters of this compound, which could be generated from such calculations, is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Cα=Cβ | --- | --- | --- |

| Cβ-C1(aromatic) | --- | --- | --- |

| C1-C2(F) | --- | --- | --- |

| C2-C3(NO2) | --- | --- | --- |

| C3-C4 | --- | --- | --- |

| C4-C5(F) | --- | --- | --- |

| C5-C6 | --- | --- | --- |

| C6-C1 | --- | --- | --- |

| Cα-C(O)OH | --- | --- | --- |

| C=O | --- | --- | --- |

| C-OH | --- | --- | --- |

| C3-N | --- | --- | --- |

| N-O1 | --- | --- | --- |

| N-O2 | --- | --- | --- |

| Cα=Cβ-C1 | --- | --- | --- |

| Cβ-C1-C2 | --- | --- | --- |

| O=C-OH | --- | --- | --- |

| C2-C3-N | --- | --- | --- |

| O1-N-O2 | --- | --- | --- |

| O=C-Cα=Cβ | --- | --- | --- |

| Cα=Cβ-C1-C6 | --- | --- | --- |

This table is for illustrative purposes only, as specific data for this compound is not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO would likely be localized on the electron-rich cinnamic acid backbone and the phenyl ring, while the LUMO would be expected to be centered on the electron-withdrawing nitro group. The fluorine atoms would also influence the energies and distributions of these orbitals.

A hypothetical table of FMO properties is shown below.

| Parameter | Energy (eV) |

| HOMO | --- |

| LUMO | --- |

| HOMO-LUMO Gap (ΔE) | --- |

This table is for illustrative purposes only, as specific data for this compound is not available.

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid and nitro groups, and positive potential near the acidic hydrogen of the carboxyl group and on the atoms of the phenyl ring influenced by the electron-withdrawing substituents.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into how the molecule explores different shapes and interacts with its environment, such as a solvent or a biological receptor.

Conformational analysis is essential to identify the most stable three-dimensional structures (conformers) of the molecule. This would involve systematically rotating the single bonds, particularly the C-C bond connecting the phenyl ring to the acrylic acid moiety and the C-C single bond in the acrylic acid chain, and calculating the energy of each resulting conformation. The results would reveal the preferred spatial arrangement of the functional groups, which is crucial for its biological activity and physical properties.

Theoretical Prediction of Reactivity and Stability Parameters

Quantum-chemical calculations can provide a suite of parameters that predict the reactivity and stability of this compound. These global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's chemical behavior.

A hypothetical table of these parameters is provided below.

| Parameter | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | --- |

| Electron Affinity (A) | A ≈ -ELUMO | --- |

| Electronegativity (χ) | χ = (I + A) / 2 | --- |

| Chemical Hardness (η) | η = (I - A) / 2 | --- |

| Chemical Softness (S) | S = 1 / (2η) | --- |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | --- |

This table is for illustrative purposes only, as specific data for this compound is not available.

These parameters help in classifying the molecule's reactivity. For instance, a high electrophilicity index would suggest that this compound is a strong electrophile, which is expected due to the presence of the nitro group and fluorine atoms.

Structure Activity Relationship Studies of 2,5 Difluoro 3 Nitrocinnamic Acid Derivatives

Correlating Structural Modulations with Biochemical Interactions (Non-Clinical)

The biological activities of cinnamic acid derivatives are closely tied to the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid and the olefinic bond. nih.gov

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling pathways, and their inhibition has been a target for therapeutic intervention. nih.gov Cinnamic acid and its derivatives have been identified as inhibitors of PTP1B, an enzyme implicated in diabetes and obesity. nih.gov Studies on various cinnamic acid derivatives have shown that the introduction of a hydroxyl substituent at the ortho- or para-position on the phenyl ring is a key pharmacophore for PTP1B inhibition. nih.gov For instance, o-hydroxycinnamic acid and p-hydroxycinnamic acid have demonstrated non-competitive inhibition against PTP1B. nih.gov

In the case of 2,5-Difluoro-3-nitrocinnamic acid, the absence of a hydroxyl group suggests that its mechanism of interaction with PTP1B might differ from that of hydroxycinnamic acids. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group would decrease the electron density of the aromatic ring. This altered electronic distribution could influence its binding affinity within the enzyme's active site, potentially through different non-covalent interactions compared to hydroxylated analogs. Molecular docking studies on other cinnamic acid derivatives have shown that the phenyl group interacts with the binding socket of proteins like bovine serum albumin through hydrophobic interactions and hydrogen bonding. nih.gov The fluorine atoms in this compound could participate in halogen bonding, a non-covalent interaction that could contribute to ligand binding.

Table 1: Inhibitory Effects of Cinnamic Acid Derivatives on Protein Tyrosine Phosphatase 1B (PTP1B)

| Compound | Substitution Pattern | Inhibition Type | IC₅₀ (µM) |

| o-hydroxycinnamic acid | 2-hydroxy | Non-competitive | 137.67 nih.gov |

| p-hydroxycinnamic acid | 4-hydroxy | Non-competitive | 181.6 nih.gov |

| Cinnamic acid | Unsubstituted | Concentration-dependent | Not specified nih.gov |

This table illustrates the importance of the hydroxyl group for PTP1B inhibition based on available data for other cinnamic acid derivatives.

The antioxidant properties of cinnamic acid derivatives are predominantly attributed to the presence of phenolic hydroxyl groups. eurekaselect.com These groups can donate a hydrogen atom to scavenge free radicals, with the resulting phenoxyl radical being stabilized by resonance. nih.gov The antioxidant capacity is influenced by the number and position of these hydroxyl groups. nih.gov For example, p-coumaric acid (4-hydroxy-trans-cinnamic acid) exhibits antioxidant activity by directly scavenging reactive oxygen species (ROS). nih.govbiomedres.us

Given that this compound lacks a phenolic hydroxyl group, its potential for direct free radical scavenging via hydrogen atom donation is likely limited. nih.gov While some non-phenolic compounds have shown weak antioxidant activity through other mechanisms, the primary mechanism for cinnamic acids is chain-breaking via the phenolic hydrogen. nih.gov The strong electron-withdrawing nature of the nitro and fluoro substituents would also not be expected to enhance classical antioxidant activity. However, some derivatives improve cell viability by indirectly increasing the expression of endogenous antioxidant enzymes. nih.gov

Table 2: Antioxidant Activity of Various Cinnamic Acid Derivatives

| Compound | Key Structural Feature | Antioxidant Activity (IC₅₀) | Reference |

| Vitamin C (Standard) | Ascorbate structure | 0.12 µg/mL | biomedres.us |

| Cinnamic acid | Unsubstituted | 0.18 µg/mL | biomedres.us |

| Cinnamyl acetate | Ester derivative | 0.16 µg/mL | biomedres.us |

| p-Coumaric acid | 4-hydroxyl group | Noted for ROS scavenging | nih.govresearchgate.net |

| Ethyl cinnamate | Ethyl ester | Higher than cinnamic acid | researchgate.net |

This table provides a comparison of the antioxidant activities of different cinnamic acid derivatives, highlighting the impact of structural modifications.

Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties. eurekaselect.comresearchgate.net The proposed mechanisms of antimicrobial action include disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.gov The lipophilicity of the molecule plays a crucial role in its ability to interact with and disrupt microbial cell membranes. researchgate.net

The structure of this compound, with its halogen and nitro substitutions, would significantly affect its lipophilicity and electronic properties, thereby influencing its antimicrobial potential. For instance, in a study of synthetic cinnamides and cinnamates, the presence of an isopropyl group was found to be important for antibacterial activity, while a butyl substituent enhanced antifungal activity, suggesting that the nature of the ester or amide group is a key determinant. nih.govresearchgate.net Molecular docking simulations have suggested that some cinnamic acid derivatives target enzymes like caHOS2 and caRPD3 in Candida albicans and saFABH in Staphylococcus aureus. nih.govresearchgate.net The specific substitutions on this compound would need to be evaluated to determine its specific microbial targets and efficacy.

Table 3: Minimum Inhibitory Concentration (MIC) of Synthetic Cinnamic Acid Derivatives Against Selected Microbes

| Compound Derivative | Key Substituent | Target Microbe | MIC (µM) |

| Butyl cinnamate | Butyl ester | Candida albicans | 626.62 nih.gov |

| Isopropyl cinnamide | Isopropyl amide | Staphylococcus aureus | 550.96 nih.gov |

| Compound 18 (unspecified isopropyl derivative) | Isopropyl group | Staphylococcus aureus | 458.15 nih.gov |

This table showcases how different functional groups attached to the cinnamic acid scaffold influence antimicrobial activity.

Glycation is a non-enzymatic reaction between proteins and reducing sugars, leading to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.gov Cinnamic acid and its derivatives have been shown to inhibit protein glycation. nih.govnih.gov The proposed mechanisms for this antiglycation activity include the inhibition of the formation of Amadori products and the trapping of reactive dicarbonyl species. nih.govresearchgate.net

The antiglycation activity of cinnamic acid derivatives is often linked to their antioxidant properties. nih.gov These compounds can reduce the oxidative degradation of Amadori intermediates, thereby decreasing the formation of protein carbonyls and the depletion of protein thiol groups. nih.gov Since this compound is not expected to be a potent classical antioxidant due to the lack of a hydroxyl group, its antiglycation activity might be limited if this is the primary mechanism. However, the electrophilic nature of the aromatic ring, enhanced by the nitro and fluoro groups, could potentially allow it to react with nucleophilic intermediates in the glycation pathway, representing an alternative mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com This approach uses molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to build mathematical models that can predict the activity of new compounds. jocpr.comresearchgate.net

For cinnamic acid derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net The key reactive sites on the cinnamic acid scaffold for derivatization and SAR studies are the aromatic ring, the carboxylic acid function, and the conjugated double bond. nih.gov

A QSAR model for a series of compounds including this compound would typically involve the calculation of various descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The Hammett constants for the fluorine and nitro substituents would be crucial in quantifying their electron-withdrawing effects.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP), which is important for membrane permeability and interaction with hydrophobic pockets in enzymes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

By developing a QSAR model with a training set of diverse cinnamic acid derivatives, the biological activity of this compound could be predicted. wikipedia.org For example, QSAR analysis has been used to guide the synthesis of new cinnamic acid derivatives with enhanced cytotoxic activity by identifying positions on the parent structure where the addition of electron-withdrawing or electron-donating groups could increase bioactivity. researchgate.net

Table 4: Common Descriptors Used in QSAR Modeling of Cinnamic Acid Derivatives

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Enzyme-ligand interactions, Reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Receptor fit, Accessibility to active sites |

| Hydrophobic | LogP, Polar surface area (PSA) | Membrane permeability, Bioavailability |

| Topological | Wiener index, Kier & Hall connectivity indices | Overall molecular structure and branching |

Applications and Advanced Research Directions for 2,5 Difluoro 3 Nitrocinnamic Acid

Role in Material Science and Engineering

The unique molecular structure of 2,5-Difluoro-3-nitrocinnamic acid, featuring a carboxylic acid group, a nitro group, and fluorine atoms on a cinnamic acid backbone, makes it a promising candidate for various applications in material science and engineering. These functional groups can impart specific chemical and physical properties to materials, leading to the development of advanced functional materials.

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components, often resulting in synergistic effects and novel functionalities. The incorporation of molecules like this compound into these materials can be achieved through various methods, including sol-gel processes and intercalation into layered inorganic hosts. rsc.orgresearchgate.net The carboxylic acid group can form strong bonds with metal oxides or other inorganic precursors, while the organic part of the molecule can provide flexibility, processability, and specific optical or electronic properties. rsc.org

The presence of fluorine atoms can enhance the thermal and chemical stability of the resulting hybrid material. nih.gov Furthermore, the nitro group, being an electron-withdrawing group, can influence the electronic properties of the material, which is advantageous for certain applications. The resulting hybrid materials may find use in catalysis, sensing, and as protective coatings. rsc.orgrsc.org

Table 1: Potential Interactions in Organic-Inorganic Hybrid Materials

| Functional Group of this compound | Potential Inorganic Counterpart | Type of Interaction | Resulting Property Enhancement |

| Carboxylic Acid | Metal Oxides (e.g., TiO₂, ZrO₂) | Covalent or coordination bonds | Improved interfacial adhesion, thermal stability |

| Nitro Group | Semiconductor Nanoparticles | Electronic coupling | Modified optoelectronic properties |

| Fluorine Atoms | Inorganic Matrix | Van der Waals interactions | Increased hydrophobicity and stability |

In the realm of nanotechnology, this compound can serve as a functional ligand for the synthesis and surface modification of nanoparticles. nih.gov Ligands play a crucial role in controlling the size, shape, and stability of nanoparticles during their synthesis. The carboxylic acid group of this compound can bind to the surface of metal or metal oxide nanoparticles, preventing their aggregation and controlling their growth. nih.govnih.gov

Furthermore, the surface of nanoparticles can be functionalized with this molecule to impart specific properties. The fluorine atoms can create a hydrophobic surface, while the nitro group can be used for further chemical reactions or to tune the electronic properties of the nanoparticles. nih.gov This surface modification is essential for applications such as targeted drug delivery, where the nanoparticles need to interact specifically with biological targets, and in catalysis, where the surface properties of the catalyst are critical for its activity and selectivity. mdpi.com

For instance, gold nanoparticles functionalized with a similar thiol-containing organic molecule have been investigated for their antitumor activities. mdpi.com This suggests a potential research direction for this compound in biomedical applications, where its unique functional groups could be exploited.

The electronic properties of this compound, arising from its conjugated system and the presence of electron-withdrawing nitro and fluoro groups, make it a candidate for use in organic electronics and optoelectronic devices. The molecule's structure suggests the potential for charge transport, which is a key requirement for materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

The fluorine and nitro substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is crucial for matching the energy levels of other materials in a device and for facilitating efficient charge injection and transport. While specific research on the application of this compound in this area is limited, studies on similar organic molecules suggest that it could be a valuable component in the design of new materials for electronic and optoelectronic applications.

Crystal Engineering and Solid-State Chemistry Applications

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.netbris.ac.uknih.gov The functional groups present in this compound, namely the carboxylic acid, nitro group, and fluorine atoms, provide multiple sites for hydrogen bonding and other non-covalent interactions. These interactions can be exploited to construct complex supramolecular architectures in the solid state.

The carboxylic acid group can form robust hydrogen bonds, either with itself to form dimers or with other complementary functional groups in co-crystals. researchgate.net The nitro group and fluorine atoms can participate in weaker hydrogen bonds and other interactions, such as halogen bonding and π-π stacking, which can further direct the packing of the molecules in the crystal lattice. rsc.org By carefully selecting co-formers, it is possible to create new crystalline materials with tailored properties, such as improved solubility, stability, or specific optical properties.

Table 2: Intermolecular Interactions in the Crystal Structure of Cinnamic Acid Derivatives

| Interaction Type | Functional Groups Involved | Potential Impact on Crystal Structure |

| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | Formation of centrosymmetric dimers |

| Hydrogen Bonding | Carboxylic acid - Pyridine (B92270) | Formation of heterosynthons |

| Halogen Bonding | Fluorine - Electronegative atom | Directional control of molecular packing |

| π-π Stacking | Phenyl rings | Stabilization of the crystal lattice |

Data based on studies of similar cinnamic acid derivatives. researchgate.netrsc.org

Mechanochemistry in Solid-State Synthesis and Transformations

Mechanochemistry involves the use of mechanical force to induce chemical reactions and phase transformations. This solvent-free technique is becoming increasingly important in green chemistry and materials science. nih.govresearchgate.net The solid-state synthesis of co-crystals and other materials containing this compound could be achieved through mechanochemical methods such as grinding or ball-milling. bris.ac.uknih.gov

These methods can lead to the formation of new crystalline phases that may not be accessible through traditional solution-based methods. The application of mechanical force can overcome kinetic barriers and promote reactions between solid reactants. nih.gov The study of the mechanochemical behavior of this compound, both alone and in the presence of other co-formers, could reveal new solid-state synthetic routes and provide insights into the relationship between mechanical force and chemical reactivity.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。